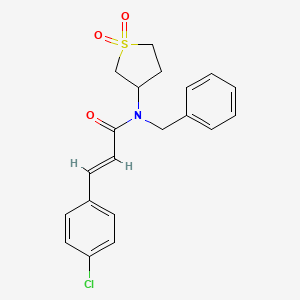![molecular formula C20H21BrN4OS B12141407 N-(3-bromophenyl)-10-[(morpholin-4-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B12141407.png)
N-(3-bromophenyl)-10-[(morpholin-4-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-10-[(morpholin-4-yl)methyl]-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine is a complex organic compound with a unique structure that includes a bromophenyl group, a morpholinylmethyl group, and a thia-diazatricyclo framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-10-[(morpholin-4-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine typically involves multiple steps, including the formation of the bromophenyl group, the introduction of the morpholinylmethyl group, and the construction of the thia-diazatricyclo framework. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
化学反応の分析
Types of Reactions
N-(3-bromophenyl)-10-[(morpholin-4-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify specific functional groups within the compound.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.
科学的研究の応用
N-(3-bromophenyl)-10-[(morpholin-4-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine has several scientific research applications, including:
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.
Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in targeting specific molecular pathways.
Industry: The compound’s properties may be exploited in the development of new materials, coatings, and other industrial applications.
作用機序
The mechanism by which N-(3-bromophenyl)-10-[(morpholin-4-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activity, or signaling pathways, depending on the context of its use.
類似化合物との比較
Similar Compounds
Similar compounds include other bromophenyl derivatives, morpholinylmethyl-containing compounds, and thia-diazatricyclo frameworks. Examples include:
- N-(3-bromophenyl)-10-[(morpholin-4-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine
- N-(4-bromophenyl)-10-[(morpholin-4-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C20H21BrN4OS |
|---|---|
分子量 |
445.4 g/mol |
IUPAC名 |
N-(3-bromophenyl)-10-(morpholin-4-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine |
InChI |
InChI=1S/C20H21BrN4OS/c21-13-3-1-4-14(11-13)22-19-18-15-5-2-6-16(15)27-20(18)24-17(23-19)12-25-7-9-26-10-8-25/h1,3-4,11H,2,5-10,12H2,(H,22,23,24) |
InChIキー |
ARLSFSDXLDYHRE-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)SC3=NC(=NC(=C23)NC4=CC(=CC=C4)Br)CN5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-Phenoxybenzoyl)-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene](/img/structure/B12141329.png)
![2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2,4,6-trimethylphe nyl)acetamide](/img/structure/B12141335.png)
}-N-(2,4-difluoroph enyl)acetamide](/img/structure/B12141340.png)
![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12141350.png)
![4-(1-benzofuran-2-carbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12141361.png)

![3-(2,4-dichlorophenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12141368.png)
![2-[(4,7-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B12141374.png)
![3-(3,4-Dimethoxyphenyl)-1-(furan-2-yl)-3-[(2-hydroxyethyl)sulfanyl]propan-1-one](/img/structure/B12141380.png)
![2-{[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]carbamoyl}phenolate](/img/structure/B12141381.png)
![Benzo[b]thiophene-2-carboxamide, 3,4,6-trichloro-N-[(4-chlorophenyl)methyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI)](/img/structure/B12141388.png)
![N-[(2E)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12141396.png)

![2,5-Bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12141404.png)
